2-Methyl-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine family . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
Typically, compounds in the [1,2,4]triazolo[4,3-a]pyrazine family are synthesized via reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The molecular structure of these compounds is typically established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures. Typically, these properties are determined through a combination of experimental measurements and predictive modeling .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN4O3S/c1-9-6(12)11-3-2-10(15(7,13)14)4-5(11)8-9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLWEDDUDIUKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2CCN(CC2=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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